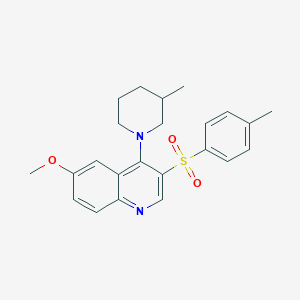
6-Methoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-Methoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline is a derivative of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their potential use in various fields, including as fluorophores in biomedical analysis and as ligands for biological receptors .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that may include oxidation, reduction, methylation, and aminodehalogenation processes. For instance, the synthesis of a related fluorophore, 6-Methoxy-4-quinolone, was achieved by oxidation of 5-methoxyindole-3-acetic acid, followed by the synthesis of a fluorescent labeling reagent through further chemical modifications . Similarly, methoxylated tetrahydroisoquinolinium derivatives were synthesized from precursors like N-methyl-laudanosine and N-methyl-noscapine, indicating the versatility of quinoline synthesis methods .
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures, which can significantly influence their binding affinity to biological targets. For example, the presence of methoxy groups and the substitution pattern on the quinoline ring can affect the affinity for apamin-sensitive binding sites, as seen in the study of methoxylated tetrahydroisoquinolinium derivatives . The molecular structure also determines the compound's ability to interact with biological macromolecules, such as HIV-1 reverse transcriptase (RT), where certain 6-methoxy-3,4-dihydroquinolin-1(2H)-yl derivatives showed significant inhibitory activity .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which can lead to the replacement of methoxy groups or halogens in the molecule. This is exemplified by the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, where nucleophilic substitution played a key role . Additionally, these compounds can react with alcohols to form fluorescent esters, as demonstrated by the use of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a derivatization reagent for alcohols in high-performance liquid chromatography .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as fluorescence characteristics, stability, and reactivity, are crucial for their practical applications. The novel fluorophore 6-Methoxy-4-quinolone shows strong fluorescence with a large Stokes' shift, high molar absorptivity, and a quantum yield suitable for biomedical analysis. Its fluorescence intensity remains stable across a wide pH range and is resistant to degradation by light and heat . The reactivity of quinoline derivatives with alcohols to form fluorescent esters further highlights their potential as sensitive fluorescence derivatization reagents .
Aplicaciones Científicas De Investigación
Tubulin Polymerization Inhibition
6-Methoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline is involved in studies exploring tubulin polymerization inhibition, a critical process in cancer research. For instance, optimization of similar quinolines has led to the development of potent tubulin-polymerization inhibitors targeting the colchicine site, essential for cancer therapeutics (Wang et al., 2014). Similarly, indenopyrazoles derivatives, including compounds with methoxyquinoline structures, have demonstrated antiproliferative activity against human cancer cells by inhibiting tubulin polymerization (Minegishi et al., 2015).
Fluorescent Labeling in Biomedical Analysis
This compound's derivatives, such as 6-Methoxy-4-quinolone, have been used as novel fluorophores in biomedical analysis. They exhibit strong fluorescence, stability against light and heat, and are utilized in fluorescent labeling reagents, which are important in determining carboxylic acids (Hirano et al., 2004).
Diagnostic Applications in Cancer Research
Complex derivatives of 6-Methoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline have been analyzed for their potential in diagnosing human cancer cells, tissues, and tumors. The focus is on understanding the quantum entanglement dynamics of such molecules, which could open new avenues in cancer diagnostics (Alireza et al., 2019).
Potential in Cell Imaging Studies
Some quinoline derivatives are being studied for their potential in cell imaging, especially in identifying and studying zinc ions in biological systems. These studies are crucial for understanding cellular processes and developing diagnostic tools (Pradhan et al., 2015).
Antimicrobial Activities
The compound and its derivatives have shown promise in antimicrobial activities. For instance, certain hydroxy analogues of primaquine, which is structurally related to 6-Methoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline, have been synthesized and found effective against various microbial strains (Allahyari et al., 1984).
Propiedades
IUPAC Name |
6-methoxy-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-16-6-9-19(10-7-16)29(26,27)22-14-24-21-11-8-18(28-3)13-20(21)23(22)25-12-4-5-17(2)15-25/h6-11,13-14,17H,4-5,12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURXHQCKGIOXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-(3-methylpiperidin-1-yl)-3-tosylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2507547.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2507551.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)
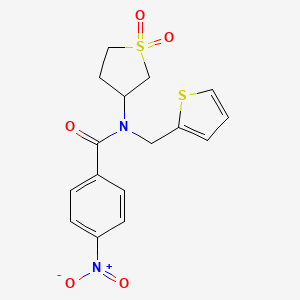
![3-(3-Methoxyphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2507558.png)
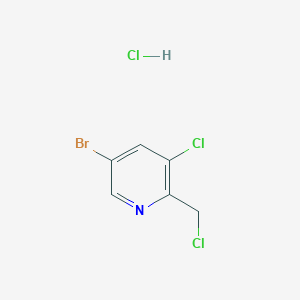
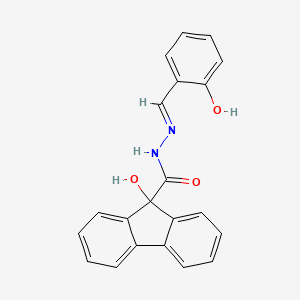
![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)
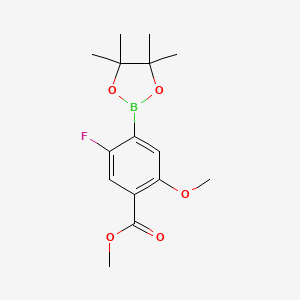
![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)
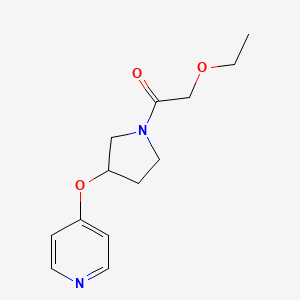
![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)